N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

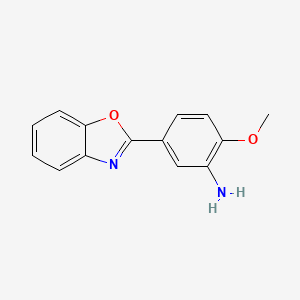

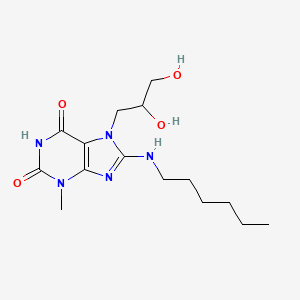

“N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine” is a research compound. Its molecular formula is C10H11NO6S , and its molecular weight is 273.26 . The compound is not categorized as a medicine or drug.

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the formula C10H11NO6S . Techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure.科学的研究の応用

Glycine Transporter Inhibitors

One significant area of research related to compounds structurally similar to N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine involves the synthesis and biological evaluation of inhibitors targeting the glycine transporter-1 (GlyT-1). These inhibitors, like the analogues discussed by Cioffi et al. (2016), are designed to enhance neurotransmitter activity by inhibiting glycine reuptake, potentially offering therapeutic benefits in treating neurological disorders such as schizophrenia and cognitive impairments. The advanced leads from this research showed a desirable balance of in vitro GlyT-1 potency and selectivity, along with favorable pharmacokinetic and safety characteristics, demonstrating significant in vivo activity in both rodent and nonhuman primate models (Cioffi et al., 2016).

Neuroprotective Agents

Compounds within this chemical class have also been explored for their neuroprotective properties. For instance, 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists, has shown potential as a neuroprotectant for cerebral ischemia. NBQX is a potent and selective inhibitor of the non-NMDA glutamate receptor, demonstrating protection against global ischemia, highlighting the therapeutic potential of compounds affecting glutamate and glycine receptors in neuroprotection (Sheardown et al., 1990).

Aldose Reductase Inhibitors

In the context of diabetes research, N-[(substituted amino)phenyl]sulfonyl]glycines have been synthesized and evaluated for their potential as aldose reductase inhibitors. These compounds are explored for their capacity to mitigate complications of diabetes, such as cataract formation, by inhibiting the aldose reductase enzyme, which plays a critical role in the polyol pathway involved in diabetic complications. The study by Mayfield and Deruiter (1987) identified compounds with significant inhibitory activity, offering insights into the development of more effective diabetes treatments (Mayfield & Deruiter, 1987).

作用機序

Target of Action

N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycine is an analogue of capsaicin . Capsaicin is known to target the Transient Receptor Potential Vanilloid 1 (TRPV1), a non-selective cation channel that is expressed in sensory neurons and involved in pain perception.

Pharmacokinetics

The compound’s predicted properties include a boiling point of 3492±210 °C at 760 mmHg, a vapor pressure of 00±08 mmHg at 25°C, and a water solubility at 25 deg C (mg/L): 3211 . These properties may influence its bioavailability and pharmacokinetics.

特性

IUPAC Name |

2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO6S/c1-18(14,15)11(5-10(12)13)7-2-3-8-9(4-7)17-6-16-8/h2-4H,5-6H2,1H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXGFMPSVDSCLME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N(CC(=O)O)C1=CC2=C(C=C1)OCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-methyl-2-[3-(trifluoromethyl)benzyl]-4-[3-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2888302.png)

![N-benzyl-2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2888307.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-methylbenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2888308.png)

![2-[(1-{2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)methyl]-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2888310.png)

![8-(tert-butyl)-N-(2-(4-fluorophenoxy)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2888312.png)

![N-(2-fluorophenyl)-2-[[3-(2-fluorophenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2888313.png)

![Tert-butyl 2-[(2-chloro-5-methylsulfanylbenzoyl)amino]-2-cyanoacetate](/img/structure/B2888314.png)

![2-{[4-(Methylthio)benzyl]amino}ethanol hydrochloride](/img/no-structure.png)